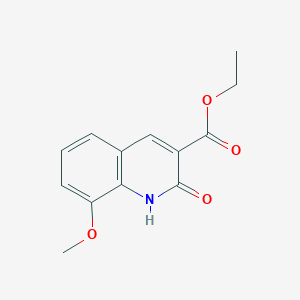

Ethyl 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Description

Ethyl 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a methoxy group at position 8, a ketone at position 2, and an ethyl ester at position 2. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly in anticancer and antiviral research. Its synthesis typically involves condensation of substituted anilines with diethyl malonate under basic conditions . The methoxy group at position 8 enhances electron density in the aromatic system, influencing reactivity and biological interactions .

Properties

IUPAC Name |

ethyl 8-methoxy-2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)9-7-8-5-4-6-10(17-2)11(8)14-12(9)15/h4-7H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLOCDDEGLFYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=CC=C2)OC)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601201401 | |

| Record name | Ethyl 1,2-dihydro-8-methoxy-2-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574740-75-3 | |

| Record name | Ethyl 1,2-dihydro-8-methoxy-2-oxo-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574740-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,2-dihydro-8-methoxy-2-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the reaction of 8-methoxyquinoline-2,3-dione with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

Reduction: Reduction of this compound can lead to the formation of dihydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the 3-carboxylate position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

Medicine: Research has indicated its potential as an anti-inflammatory and antimicrobial agent.

Industry: It is used in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism by which Ethyl 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to increased levels of acetylcholine, which can enhance neurotransmission .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally similar derivatives, highlighting substituent variations and their impact on properties:

Key Observations:

- Stereoelectronic Impact: The 1-hydroxy-8-methoxy derivative shows improved solubility due to the hydroxyl group but reduced stability compared to the non-hydroxylated analog.

- Biological Relevance : Chlorinated derivatives (e.g., 4-Cl , 8-Cl ) exhibit antiviral activity, likely due to increased electrophilicity facilitating interactions with viral proteases.

Physicochemical and Pharmacokinetic Properties

- Solubility : Methoxy groups improve aqueous solubility compared to chloro derivatives (e.g., 8-methoxy vs. 4-Cl ).

- Stability : The ethyl ester in the target compound enhances metabolic stability compared to methyl esters (e.g., ).

- pKa Values : Predicted pKa ~9.37 for the target compound suggests moderate ionization at physiological pH, favoring membrane permeability.

Biological Activity

Ethyl 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its quinoline core structure, which includes a methoxy group and an ester functional group. The molecular formula is , with a molecular weight of approximately 247.25 g/mol. Its structural features are crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Key mechanisms include:

- Enzyme Inhibition : this compound has been shown to inhibit enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancerous tissues.

- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes.

Anticancer Properties

Research has indicated that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These values suggest that the compound effectively inhibits the growth of these cancer cells at relatively low concentrations.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a moderate level of antimicrobial activity, particularly against Gram-positive bacteria.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death in MCF-7 cells .

- Antimicrobial Evaluation : A separate investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The results highlighted its potential as a lead compound for the development of new antibiotics, especially in combating resistant strains .

- Mechanistic Studies : Further research focused on elucidating the mechanism by which this compound inhibits specific enzymes related to cancer metabolism. The findings suggested that it acts as a competitive inhibitor, binding to the active site of target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.